N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-10(19)18(9-11-5-4-8-22-11)16-17-14-12(20-2)6-7-13(21-3)15(14)23-16/h6-7,11H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUAFIIKJGZJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCO1)C2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a benzothiazole moiety and an oxolane ring, suggests potential biological activities that have garnered interest in various fields, particularly medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 306.38 g/mol. The compound features functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3S |
| Molecular Weight | 306.38 g/mol |
| Solubility | Moderate in polar solvents |
| Structural Features | Benzothiazole, Oxolane |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that benzothiazole derivatives often exhibit anticancer properties by modulating enzyme activities involved in cell proliferation and apoptosis. For instance, these compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory and cancer pathways .
Anticancer Properties
Studies have shown that compounds similar to this compound can exhibit significant anticancer activity. For example, a related compound demonstrated the ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines . The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has also been documented. These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting NF-kB signaling pathways . This suggests that this compound may be beneficial in treating inflammatory diseases.
Case Studies
- In Vitro Study on Cancer Cell Lines : A study investigating the effects of a structurally similar benzothiazole derivative on human cancer cell lines reported a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation .
- Anti-inflammatory Activity : A related compound was tested for its ability to inhibit LPS-induced inflammation in RAW264.7 macrophages. Results showed significant reductions in nitric oxide production and pro-inflammatory cytokine levels, indicating potential therapeutic applications for inflammatory conditions .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Target Compound: The 4,7-dimethoxybenzothiazole moiety contrasts with 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I in ), which has a single methoxy group at position 6 and a bulky adamantyl group.
- N-[(2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl]acetamides (): These compounds lack the benzothiazole core but share acetamide functionality. Their naphthol and aryl substituents create distinct dihedral angles (78–84°) between aromatic systems, whereas benzothiazole derivatives typically exhibit planarity in the acetamide-benzothiazole interface .
Steric and Conformational Differences
- Adamantyl vs. Oxolane Methyl: The adamantyl group in Compound I introduces rigidity and hydrophobicity, favoring dense crystal packing via van der Waals interactions.
Spectroscopic and Crystallographic Features
Spectroscopic Data
- IR and NMR : Compound I () exhibits characteristic bands at 1668 cm⁻¹ (C=O stretch) and δ 7.73 ppm (aromatic protons), consistent with benzothiazole acetamides. The target compound’s dimethoxy groups would likely show distinct ¹H NMR signals near δ 3.8–4.0 ppm for methoxy protons and δ 4.2–4.5 ppm for oxolane methylene groups .
Crystallography and Hydrogen Bonding
- Compound I: Forms H-bonded dimers via N–H⋯N interactions and stabilizes through C–H⋯O and S⋯S contacts (, S1).
Tabulated Comparison of Key Features
Q & A
Basic: What are the common synthetic routes for synthesizing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide, and what key reaction conditions are required?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core. A related compound, 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, was synthesized via refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, followed by crystallization from ethanol . For the target compound, analogous steps may include:
- Cyclization : Formation of the 4,7-dimethoxybenzothiazole ring under acidic/basic conditions.
- Amidation : Coupling the benzothiazole amine with (oxolan-2-yl)methyl acetate using activating agents (e.g., DCC or EDCI).
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and ensure purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, methoxy (δ ~3.8 ppm) and oxolane methylene (δ ~3.5–4.0 ppm) signals are critical for structural validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula accuracy (e.g., C₁₆H₁₉N₂O₄S).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1660–1680 cm⁻¹) .
- HPLC : Quantifies purity (>95% for biological assays) .
Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
Answer:
X-ray diffraction studies of related benzothiazole-acetamide derivatives reveal:
- Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, as seen in H-bonded dimers of 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide .
- Torsional Angles : Dihedral angles between the benzothiazole and acetamide moieties (e.g., −100.3° and −96.5° in two independent molecules) influence molecular planarity .
- SHELX Refinement : Software like SHELXL refines crystallographic data, resolving disorder and anisotropic displacement parameters .
Advanced: How can researchers design experiments to assess this compound’s bioactivity against cancer or microbial targets?
Answer:
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like DNA topoisomerase II or kinases, leveraging the benzothiazole scaffold’s known affinity for hydrophobic pockets .
- In Vitro Assays :
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3) or qPCR for gene expression profiling .
Data Contradiction Analysis: How to resolve discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Purity Validation : Re-analyze compound purity via HPLC; impurities may inhibit target binding .
- Stereochemical Confirmation : Verify stereochemistry using circular dichroism (CD) or X-ray crystallography, as incorrect configurations reduce activity .
- Assay Optimization : Adjust buffer pH (e.g., 7.4 for physiological conditions) or include co-solvents (e.g., DMSO ≤0.1%) to enhance solubility .
Advanced: What strategies can optimize this compound’s pharmacokinetic properties through structural modifications?
Answer:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the oxolane ring to improve aqueous solubility.
- Metabolic Stability : Replace labile methoxy groups with electron-withdrawing substituents (e.g., CF₃) to slow hepatic CYP450-mediated degradation .
- Bioavailability : Pro-drug strategies (e.g., esterification of the acetamide) for enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
